2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride
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Overview
Description
2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride is an organic compound with the chemical formula C10H14BrFN · HCl. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is often used as an intermediate in the field of medicine and plays an important role in the synthesis of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride typically involves the bromination and fluorination of a phenylpropanamine precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanamines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-fluorophenyl)propan-2-amine: Similar structure with bromine and fluorine substituents at different positions.
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride: Another related compound with a similar aromatic amine structure.
Uniqueness
2-(3-Bromo-5-fluorophenyl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in the synthesis of specific drugs and in research applications where precise molecular interactions are required .
Properties
Molecular Formula |
C9H12BrClFN |
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Molecular Weight |
268.55 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H |
InChI Key |
LIBWGSVMQCTFAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)Br)F)N.Cl |
Origin of Product |
United States |
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